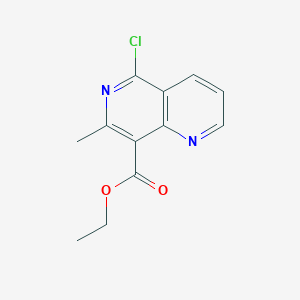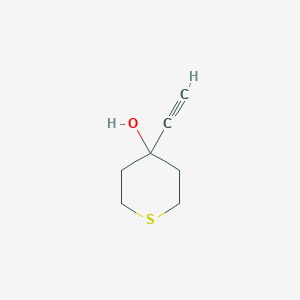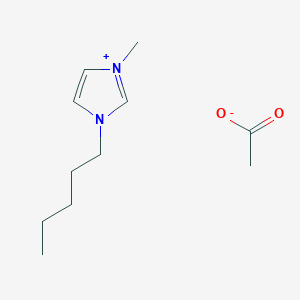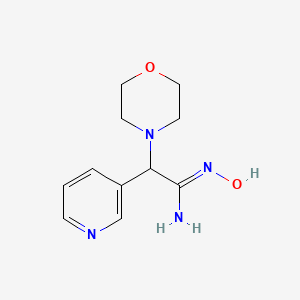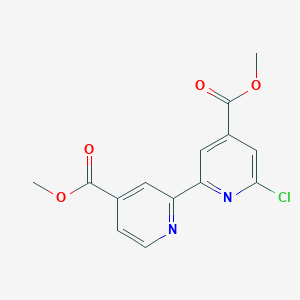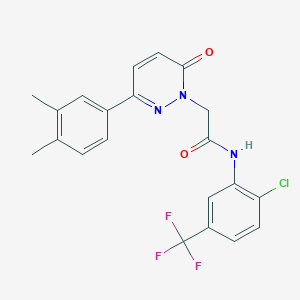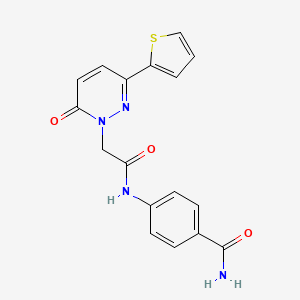![molecular formula C21H20N4O6S B14882696 2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)
2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03621050 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03621050 involves specific reaction conditions and reagents. One common method includes the use of trizma base as a ligand, reacting with metal ions such as magnesium, calcium, and barium at a temperature of 65°C . The reaction typically follows a stoichiometry of 1:1 (ligand to metal ion), resulting in the formation of metal-based complexes.
Industrial Production Methods: Industrial production of MFCD03621050 may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as crystallization, purification, and characterization using techniques like X-ray diffraction and Fourier-transform infrared spectroscopy .
Chemical Reactions Analysis
Types of Reactions: MFCD03621050 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD03621050 include oxidizing agents, reducing agents, and catalysts. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent used .
Major Products Formed: The major products formed from the reactions of MFCD03621050 depend on the type of reaction. For example, oxidation reactions may yield oxygenated products, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
MFCD03621050 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry In chemistry, it is used as a reagent for various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsIn industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD03621050 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
MFCD03621050 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or reactivity. For example, compounds with similar metal-ligand complexes or those used in similar synthetic reactions . The comparison can help identify the distinct properties and advantages of MFCD03621050 in various applications.
Conclusion
MFCD03621050 is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool for various fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C21H20N4O6S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C21H20N4O6S/c1-30-14-9-8-12(17(20(28)29)18(14)31-2)11-22-25-21-24-19(27)15(32-21)10-16(26)23-13-6-4-3-5-7-13/h3-9,11,15H,10H2,1-2H3,(H,23,26)(H,28,29)(H,24,25,27)/b22-11+ |
InChI Key |
CQVCIBLDOOBUFU-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


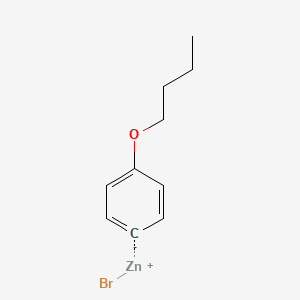
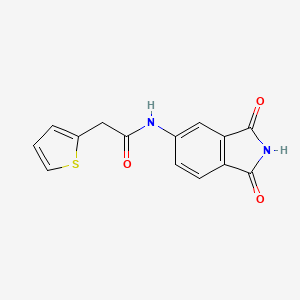
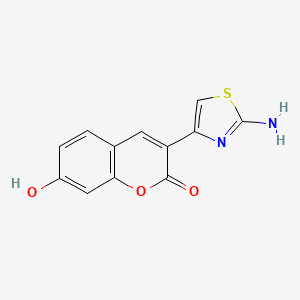
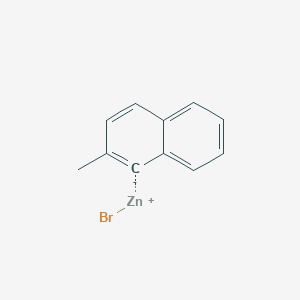

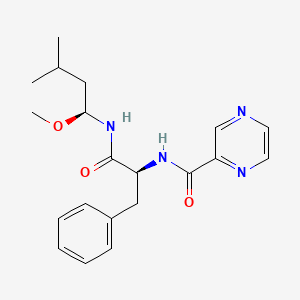
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)
